{2-[4-(Cyclopropylsulfonyl)piperazin-1-yl]ethyl}amine
Overview
Description
{2-[4-(Cyclopropylsulfonyl)piperazin-1-yl]ethyl}amine is a chemical compound with the molecular formula C9H19N3O2S and a molecular weight of 233.33 g/mol It is characterized by the presence of a piperazine ring substituted with a cyclopropylsulfonyl group and an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Cyclopropylsulfonyl)piperazin-1-yl]ethyl}amine typically involves the reaction of piperazine with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the sulfonyl chloride, forming the cyclopropylsulfonyl-piperazine intermediate. This intermediate is then reacted with ethylenediamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{2-[4-(Cyclopropylsulfonyl)piperazin-1-yl]ethyl}amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
{2-[4-(Cyclopropylsulfonyl)piperazin-1-yl]ethyl}amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of {2-[4-(Cyclopropylsulfonyl)piperazin-1-yl]ethyl}amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {2-[4-(Cyclopropylsulfonyl)piperazin-1-yl]ethyl}amine include:
{2-[4-(Methylsulfonyl)piperazin-1-yl]ethyl}amine: Similar structure but with a methylsulfonyl group instead of a cyclopropylsulfonyl group.
{2-[4-(Phenylsulfonyl)piperazin-1-yl]ethyl}amine: Similar structure but with a phenylsulfonyl group instead of a cyclopropylsulfonyl group.
Uniqueness
The uniqueness of this compound lies in its cyclopropylsulfonyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2S/c10-3-4-11-5-7-12(8-6-11)15(13,14)9-1-2-9/h9H,1-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESYZSKDKPJSHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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